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Compound of Interest

Compound Name: N-nitroso-atenolol

Cat. No.: B3025657

Technical Guide: Formation and Analysis of N-
Nitroso-Atenolol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The presence of nitrosamine impurities in pharmaceutical products is a significant
safety concern due to their potential carcinogenic effects. N-nitroso-atenolol is a nitrosamine
impurity derived from atenolol, a widely prescribed beta-blocker. This technical guide provides
an in-depth overview of the formation of N-nitroso-atenolol from the reaction of atenolol with
nitrosating agents, such as sodium nitrite, under acidic conditions. It includes detailed
experimental protocols for its synthesis and quantification, a summary of relevant quantitative
data, and diagrams illustrating the chemical reaction, analytical workflow, and toxicological
mechanism.

Introduction: The Formation of N-Nitroso-Atenolol

N-nitroso-atenolol is a nitrosamine drug substance-related impurity (NDSRI) that can form
when the secondary amine group in the atenolol molecule reacts with a nitrosating agent.[1]
This reaction is of particular concern in the pharmaceutical industry as it can occur during the
synthesis, formulation, or even storage of atenolol-containing drug products if residual nitrites
are present under acidic conditions.[1]
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Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA), have established strict limits for nitrosamine impurities in
pharmaceuticals due to their classification as probable human carcinogens.[1][2] N-nhitroso-
atenolol is categorized as a Category IV NDSRI with an acceptable intake (Al) limit of 1500 ng
per day.[2] The detection of this impurity in commercial atenolol products has underscored the
need for robust analytical methods to monitor and control its presence.[2][3]

The fundamental reaction involves the nitrosation of the secondary amine in atenolol by nitrous
acid (HNOz2), which is formed from a nitrite salt (e.g., sodium nitrite, NaNOz) in an acidic

medium.

Chemical Reaction Pathway

The nitrosation of atenolol proceeds via the reaction of its secondary amine with a nitrosating
agent. Under acidic conditions, sodium nitrite (NaNO2) is converted to nitrous acid (HNO2),
which then forms the nitrosating species, such as the nitrosonium ion (NO™). This electrophile
is subsequently attacked by the nucleophilic secondary amine of atenolol to yield N-nitroso-
atenolol.
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Caption: Nitrosation of atenolol under acidic conditions.
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Experimental Protocols
In Vitro Formation of N-Nitroso-Atenolol

This protocol describes a general method for the formation of N-nitroso-atenolol for use as an

analytical standard, based on procedures cited in the literature.[4][5]

Materials:

Atenolol

Sodium Nitrite (NaNO2)

Hydrochloric Acid (HCI) solution (e.g., 0.1 M)
Deionized Water

Organic solvent for extraction (e.g., Dichloromethane)
Sodium sulfate (anhydrous)

Rotary evaporator

Procedure:

Dissolve a known quantity of atenolol in the HCI solution.
Cool the solution in an ice bath.
Prepare a solution of sodium nitrite in deionized water.

Add the sodium nitrite solution dropwise to the cooled atenolol solution while stirring. The
molar ratio of nitrite to atenolol should be in excess (e.g., 4:1) to ensure complete reaction.

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled
temperature (e.g., 0-5 °C).

Quench the reaction by raising the pH to neutral or slightly basic with a suitable base (e.g.,
sodium bicarbonate solution).
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o Extract the N-nitroso-atenolol from the aqueous solution using an appropriate organic
solvent.

» Dry the organic extract over anhydrous sodium sulfate.

e Remove the solvent under reduced pressure using a rotary evaporator to yield the N-
nitroso-atenolol product.

o Characterize the product using appropriate analytical techniques (e.g., NMR, Mass
Spectrometry).

Quantification of N-Nitroso-Atenolol by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method for the sensitive quantification of N-nitroso-atenolol in active pharmaceutical
ingredients (APIs) and finished drug products.[3][6][7]

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

e Tandem Mass Spectrometer (MS/MS) with an Electrospray lonization (ESI) source.
Chromatographic Conditions:

e Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 um).

» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: 0.1% Formic Acid in Methanol.

o Gradient: A time-programmed gradient starting with a high percentage of Mobile Phase A to
elute the polar atenolol, followed by an increasing percentage of Mobile Phase B to elute N-
hitroso-atenolol.

e Flow Rate: e.g., 0.3 mL/min.
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e Column Temperature: 30 °C.
e Injection Volume: 2 pL.[6]

Mass Spectrometry Conditions:

lonization Mode: Positive Electrospray lonization (ESI+).[3]

Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

Precursor lon ([M+H]*): m/z 296.2.[2][3]

Product lons: m/z 222 and 145 for quantification and qualification.[3]

Sample Preparation:

Accurately weigh the drug substance or crushed tablets.

e Dissolve in a suitable diluent (e.g., 75% methanol) to a final concentration of the API (e.qg.,
0.5 mg/mL).[3][8]

» Vortex and/or sonicate to ensure complete dissolution.
« Filter the solution through a suitable syringe filter (e.g., 0.22 um) before injection.

o Spike with an internal standard (e.g., N-nitroso-atenolol-d7) to a final concentration (e.g.,
20 ng/mL).[3]
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Caption: Workflow for quantification of N-nitroso-atenolol.
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Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS
method for the quantification of N-nitroso-atenolol.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Value Reference
Linearity Range 0.5 - 80 ng/mL [31[61[7]
Correlation Coefficient (R?) 0.9996 [3]

Limit of Detection (LOD) 0.2 ng/mL (0.30 ng/mg) [3161[7]

| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) |[3][6][7] |

Table 2: Recovery of N-Nitroso-Atenolol in Spiked Samples

Recovery Range

Matrix Spiking Level (%) Reference
Drug Substance 1.5 ppm 71 - 96% [8]
Drug Substance 15 ppm 87 - 96% [8]
Drug Product 1.5 ppm 84 - 95% [8]

| Drug Product | 15 ppm | 95 - 102% [[8] |

Toxicological Profile: Genotoxicity

N-nitroso-atenolol has been shown to exhibit genotoxic activity in primary cultures of both rat
and human hepatocytes.[4][5] It is considered an indirectly acting compound, meaning it
requires metabolic activation to be converted into reactive metabolites that can damage DNA.
[4][5] This metabolic activation is a critical step in its mechanism of carcinogenicity.
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Caption: Proposed mechanism of N-nitroso-atenolol genotoxicity.

Studies have shown that N-nitroso-atenolol induces dose-related DNA fragmentation in
hepatocyte cultures at concentrations ranging from 0.1 to 1 mM.[4][5] This highlights the
importance of controlling its levels in pharmaceutical products to ensure patient safety.
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Conclusion

The formation of N-nitroso-atenolol from the reaction of atenolol with sodium nitrite under
acidic conditions represents a critical quality and safety challenge for the pharmaceutical
industry. Understanding the reaction mechanism is key to developing mitigation strategies
during drug manufacturing and storage. Highly sensitive and validated analytical methods,
such as the LC-MS/MS protocol detailed here, are essential tools for manufacturers and
regulatory agencies to monitor and control this impurity, ensuring that atenolol-based medicines
are safe for patient use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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